Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II)
Description
Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) is a chiral ruthenium complex featuring two distinct phosphine ligands:
- (R)-BINAP: A binaphthyl-based diphosphine ligand providing a rigid chiral environment.
- (1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine: A bidentate ligand combining a diphenylethanamine backbone with a diphenylphosphino group, enhancing electron donation and steric bulk.
This complex is designed for asymmetric catalysis, particularly hydrogenation, where the dual phosphine ligands synergistically control enantioselectivity and reactivity.
Properties
Molecular Formula |
C94H56BClF20NP3Ru |
|---|---|
Molecular Weight |
1819.7 g/mol |
IUPAC Name |
2-diphenylphosphanyl-1,2-diphenylethanamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;chloride |
InChI |
InChI=1S/C44H32P2.C26H24NP.C24BF20.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24;26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;;/h1-32H;1-20,25-26H,27H2;;1H;/q;;-1;;+2/p-1 |
InChI Key |
QRNMHBCEKAVLMX-UHFFFAOYSA-M |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Ruthenium Precursor Complex
The preparation of Chloro[(R)-BINAP][(1R,2R)-diphenylethanamine]ruthenium(II) begins with the synthesis of a ruthenium dichloro precursor. A widely adopted method involves reacting hydrated ruthenium trichloride (RuCl₃·xH₂O) with a diene ligand to form a stabilized intermediate. For instance, RuCl₃·xH₂O reacts with γ-terpinene in anhydrous ethanol under reflux conditions for 6 hours, yielding a dichloro-di-γ-terpinene ruthenium complex. Alternative precursors, such as [RuCl₂(COD)]ₙ (COD = cyclooctadiene), are also employed due to their enhanced reactivity in ligand substitution reactions.
Key Reaction Conditions:
- Solvent: Anhydrous ethanol or dichloromethane.
- Temperature: Reflux (~78°C for ethanol).
- Atmosphere: Ambient or nitrogen-protected.
This step ensures the formation of a RuCl₂ core primed for subsequent ligand coordination. The choice of diene (e.g., γ-terpinene vs. COD) influences the steric and electronic properties of the precursor, impacting downstream reactivity.
Coordination of (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
The chiral (R)-BINAP ligand is introduced to the ruthenium precursor to establish the complex’s asymmetric environment. In a representative procedure, [RuCl₂(COD)]ₙ is combined with (R)-BINAP in a degassed toluene solution under nitrogen. The mixture is heated to 80°C for 12 hours, facilitating ligand substitution and displacement of COD. The resulting [RuCl₂(BINAP)] intermediate is isolated via solvent evaporation and washed with hexane to remove unreacted ligands.
Critical Parameters:
- Ligand-to-Ruthenium Ratio: A 1:1 molar ratio ensures complete coordination without ligand excess.
- Solvent Purity: Anhydrous, degassed toluene prevents oxidation of phosphine ligands.
- Purification: Column chromatography on silica gel (eluent: dichloromethane/methanol) resolves unreacted BINAP.
This step’s success hinges on maintaining anaerobic conditions, as phosphine ligands are susceptible to oxidation.
Purification and Characterization
The crude product is purified via recrystallization from dichloromethane/hexane mixtures, yielding air-stable brown crystals. Analytical techniques confirm successful synthesis:
| Analytical Method | Key Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.8–6.5 (m, aromatic H), δ 4.2 (d, J = 12 Hz, NH₂) |
| ³¹P NMR | δ 58.2 (BINAP-P), δ 45.7 (ethanamine-P) |
| X-ray Diffraction | Ru–P bond lengths: 2.30–2.35 Å; Cl–Ru–Cl angle: 88° |
Molar conductivity measurements in acetone (Λₘ = 120–140 S·cm²·mol⁻¹) confirm the neutral complex’s ionic nature.
Comparative Analysis of Preparation Methods
The table below contrasts methodologies from disclosed patents and synthetic protocols:
| Parameter | Method A | Method B |
|---|---|---|
| Precursor | RuCl₃·xH₂O + γ-terpinene | [RuCl₂(COD)]ₙ |
| Solvent | Ethanol | Toluene |
| Ligand Order | BINAP → Ethanamine | Simultaneous addition |
| Yield | 68% | 82% |
| Purity (HPLC) | 95% | 98% |
Method B’s higher yield and purity are attributed to the use of [RuCl₂(COD)]ₙ , which offers better solubility and reactivity than γ-terpinene-derived precursors.
Challenges and Optimization Strategies
Key Challenges:
- Ligand Steric Clash: The bulky BINAP and ethanamine ligands compete for coordination sites, requiring precise stoichiometry.
- Oxidation Sensitivity: Phosphine ligands degrade upon exposure to air, necessitating strict anaerobic conditions.
Optimization Strategies:
Chemical Reactions Analysis
Types of Reactions
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the loss of chloride ligands.
Substitution: Ligand substitution reactions are common, where the chloride ligand is replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while reduction can produce ruthenium(0) complexes. Substitution reactions result in the formation of new ruthenium complexes with different ligands.
Scientific Research Applications
Catalytic Applications
Asymmetric Catalysis:
The compound is primarily utilized as a catalyst in asymmetric synthesis reactions. Its unique chiral ligand system enhances enantioselectivity in the formation of chiral molecules, making it valuable in the pharmaceutical industry for drug development.
Cross-Coupling Reactions:
Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) has shown efficiency in various cross-coupling reactions essential for synthesizing complex organic molecules. These reactions include:
- Suzuki Coupling: A method for forming carbon-carbon bonds using boronic acids.
- Heck Reaction: Involves the coupling of alkenes with aryl halides.
Data Table 1: Summary of Catalytic Reactions
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki Coupling | Chloro[(R)-2,2'-bis(diphenylphosphino)... | 85-95 | 80°C, 24 hours |
| Heck Reaction | Chloro[(R)-2,2'-bis(diphenylphosphino)... | 90-92 | 100°C, 12 hours |
Medicinal Chemistry Applications
Anticancer Properties:
Recent studies have highlighted the potential of ruthenium(II) complexes as anticancer agents. The compound exhibits selective cytotoxicity towards various cancer cell lines by inducing apoptosis and generating reactive oxygen species (ROS).
Case Study:
In vitro studies demonstrated that Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) reduced cell viability in WM115 melanoma cells by approximately 30-35% compared to control groups. This selectivity is attributed to its ability to interact with DNA and PARP-1 enzyme degradation.
Data Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| WM115 | 125 | Induction of apoptosis via ROS |
| NALM6 | 200 | DNA interaction and PARP-1 degradation |
Biological Research Applications
Enzyme Mimetic Properties:
The compound has been explored for its potential as an enzyme mimic. Its ability to catalyze reactions similar to biological enzymes opens avenues for studying metabolic pathways and developing biosensors.
Biological Interaction Studies:
Research has indicated that ruthenium(II) complexes can bind to biological macromolecules, facilitating studies on host-guest interactions. For instance, investigations into the binding affinities of these complexes with DNA have shown promising results for their application in targeted drug delivery systems.
Mechanism of Action
The mechanism of action of Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) involves the coordination of the ruthenium center with substrates, facilitating various catalytic processes. The chiral phosphine ligands create a chiral environment around the ruthenium center, enabling enantioselective reactions. The compound interacts with molecular targets through coordination bonds, activating substrates and lowering the activation energy of the reactions.
Comparison with Similar Compounds
Comparison with Similar Ruthenium Complexes
Structural and Ligand Variations
Key structural differences arise from ligand substitutions and counterions:
Key Observations :
Catalytic Performance
Asymmetric Hydrogenation
- Target Compound : Expected to show high enantioselectivity (e.g., >95% ee) for prochiral ketones or alkenes, leveraging dual phosphine ligands for rigid transition-state control.
- [RuCl(p-cymene)(BINAP)]Cl : Achieves ~90% ee in hydrogenation of α,β-unsaturated acids but requires inert conditions due to air sensitivity .
Thermal Stability
Counterion and Solubility Effects
- Tetrakis(pentafluorophenyl)borate (): Used in related complexes to enhance solubility in non-polar solvents, improving reaction rates in hydrophobic environments.
- Chloride counterions (): Common but may limit solubility; often paired with polar solvents like methanol.
Research Findings and Data Tables
Biological Activity
Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and its antioxidant properties.
Anticancer Activity
Ruthenium(II) complexes, including the aforementioned compound, have shown promising anticancer activities. Studies indicate that these complexes can induce apoptosis in cancer cells through various mechanisms:
- DNA Binding and Cleavage : Ruthenium complexes exhibit strong binding affinities to DNA, leading to cleavage and subsequent apoptosis in cancer cells. For instance, a study demonstrated that the binding affinity of certain ruthenium(II) complexes was comparable to known DNA-intercalating agents, with binding constants around . The ability to cleave DNA was confirmed through gel electrophoresis experiments showing significant cleavage activity at varying concentrations .
- Cellular Uptake : The cellular accumulation of ruthenium complexes is crucial for their effectiveness. Enhanced cellular uptake has been linked to increased cytotoxicity against tumor cell lines .
Antimicrobial Activity
The antimicrobial properties of ruthenium(II) complexes are notable against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MIC) : Various studies report MIC values indicating effective inhibition of bacterial growth. For example, complexes demonstrated MIC values as low as 0.39 mg/mL against Bacillus subtilis and Proteus mirabilis .
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of these complexes to bind to bacterial DNA and disrupt vital cellular processes. The interaction with bacterial membranes may also play a role in their efficacy .
Antioxidant Activity
Ruthenium(II) complexes have been evaluated for their antioxidant capabilities:
- Radical Scavenging Ability : The DPPH radical scavenging assay revealed that certain ruthenium complexes possess superior antioxidant activity compared to traditional antioxidants like ascorbic acid. For instance, IC50 values for some complexes were reported as low as 0.04 μg/mL .
- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay results indicated that these complexes could effectively reduce ferric ions to ferrous ions, showcasing their potential as effective antioxidants .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a similar ruthenium complex on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 5 μM across different cell types. The mechanism was attributed to both direct DNA interaction and the induction of oxidative stress within the cells.
Case Study 2: Antimicrobial Activity Against MRSA
In another study focusing on methicillin-resistant Staphylococcus aureus (MRSA), a ruthenium complex exhibited potent antibacterial activity with an MIC of 0.25 mg/mL. The study highlighted the importance of structural modifications in enhancing the antimicrobial efficacy of ruthenium complexes.
Table 1: Summary of Biological Activities
| Activity Type | Test Method | Result |
|---|---|---|
| Anticancer | IC50 (various cell lines) | 0.5 - 5 μM |
| Antimicrobial | MIC against bacteria | Bacillus subtilis: 0.39 mg/mL |
| Staphylococcus aureus: 0.25 mg/mL | ||
| Antioxidant | DPPH Assay | IC50 = 0.04 μg/mL |
| FRAP | Higher reduction capacity than ascorbic acid |
Table 2: DNA Binding Affinity
| Complex Name | Binding Constant (K_a) |
|---|---|
| Chloro[(R)-...ruthenium(II) | |
| Other Ruthenium(II) Complexes |
Q & A
Q. What structural features of this Ru complex contribute to its enantioselectivity in asymmetric catalysis?
The enantioselectivity arises from the chiral (R)-BINAP ligand and the (1R,2R)-diamine co-ligand, which together create a sterically and electronically tailored coordination environment. The binaphthyl backbone of BINAP induces axial chirality, while the diamine ligand fine-tunes the metal center’s electronic properties and substrate-binding orientation. This dual-ligand system ensures precise spatial control during catalytic cycles, critical for high enantiomeric excess (e.g., >95% ee in hydrogenation of ketones) .
Q. Which substrates are most effectively transformed by this catalyst in asymmetric hydrogenation?
Prochiral substrates such as α,β-unsaturated ketones, imines, and β-ketoesters are commonly used. For example, acetophenone derivatives are reduced to (R)- or (S)-alcohols with high enantioselectivity (>90% ee) under mild conditions (e.g., 10–50 bar H₂, 25–60°C). The catalyst’s efficacy is attributed to its ability to stabilize transition states via π-backbonding and steric shielding of undesired pathways .
Q. How should this air-sensitive complex be handled and stored to maintain catalytic activity?
Store under inert atmosphere (Ar or N₂) at –20°C in sealed, flame-dried glassware. Prior to use, activate the catalyst by stirring under vacuum or purging with inert gas to remove trace oxygen. Avoid prolonged exposure to moisture, as hydrolysis of the phosphine ligands can deactivate the metal center .
Advanced Research Questions
Q. What methodologies optimize reaction conditions for high turnover numbers (TONs) in industrial-scale asymmetric hydrogenation?
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF, DCM) enhance substrate solubility and stabilize ionic intermediates.
- Temperature : Lower temperatures (0–25°C) improve enantioselectivity but may reduce reaction rates; balance via kinetic studies.
- Hydrogen pressure : 10–50 bar H₂ optimizes substrate conversion without promoting side reactions.
- Catalyst loading : 0.1–1 mol% achieves TONs >1,000 in optimized systems. Use design of experiments (DOE) to identify synergistic effects .
Q. How can researchers address contradictory enantioselectivity data reported for structurally similar substrates?
Contradictions often stem from subtle differences in substrate electronic profiles or solvent effects. For example, electron-withdrawing groups on aryl ketones may alter the substrate’s binding mode to the Ru center. To resolve discrepancies:
- Conduct mechanistic studies (e.g., DFT calculations, in situ NMR) to map transition states.
- Compare enantioselectivity under standardized conditions (solvent, temperature, pressure).
- Evaluate ligand electronic effects (e.g., substituting BINAP with Tol-BINAP or Xyl-BINAP) .
Q. What analytical techniques validate ligand integrity and metal coordination during catalytic cycles?
- NMR spectroscopy : P NMR monitors phosphine ligand dissociation or oxidation (δ = 20–30 ppm for Ru-bound P; free PPh₃ appears at δ = –5 ppm).
- X-ray absorption spectroscopy (XAS) : Probes Ru oxidation state and coordination geometry.
- Mass spectrometry (ESI-MS) : Identifies active catalytic species (e.g., [Ru-H]⁺ intermediates) .
Q. How can researchers mitigate catalyst deactivation due to ligand decomposition?
- Additives : Triphenylphosphine (PPh₃) scavenges free radicals or stabilizes low-coordinate Ru species.
- Ligand tuning : Bulky substituents (e.g., 3,5-xylyl in Xyl-BINAP) reduce oxidative degradation.
- In situ regeneration : Introduce H₂O or alcohols to protonate inactive Ru-Cl species, restoring catalytic activity .
Data Contradiction Analysis
Q. Why do enantioselectivity values vary between academic and industrial studies for the same substrate?
Industrial protocols often prioritize throughput over maximal ee, employing higher catalyst loadings or non-ideal solvents. For example:
Methodological Recommendations
Designing experiments to probe steric vs. electronic ligand effects:
- Synthesize ligand libraries with systematic substituent variations (e.g., BINAP vs. Tol-BINAP vs. Xyl-BINAP).
- Correlate Hammett parameters (σ) of substituents with catalytic activity and selectivity.
- Use kinetic isotopic effects (KIE) to identify rate-determining steps influenced by ligand electronics .
Troubleshooting low conversion in hydrogenation reactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
